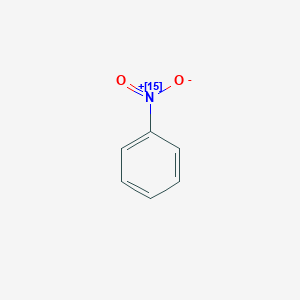
Nitrobenzene-15N
描述
Nitrobenzene-15N is a nitrobenzene molecule where the nitrogen atom is the isotope nitrogen-15. Its chemical formula is C6H5NO2, and it is a colorless to light yellow liquid with a strong aromatic odor. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
作用机制
Target of Action
Nitrobenzene-15N, like its parent compound nitrobenzene, primarily targets enzymatic systems involved in the reduction of nitro groups . The primary targets are enzymes such as nitroreductases and dioxygenases that facilitate the reduction of nitrobenzene to aminobenzene .
Mode of Action
This compound interacts with its targets through a series of redox reactions . The nitro group on nitrobenzene is reduced to an amino group, converting nitrobenzene to aniline . This process involves the intermediary formation of nitrosobenzene and phenylhydroxylamine . The reduction process is facilitated by enzymes such as nitroreductases and dioxygenases .
Biochemical Pathways
The reduction of this compound affects several biochemical pathways. The primary pathway is the nitrobenzene degradation pathway , which involves the conversion of nitrobenzene to aniline . This pathway is significant because it allows for the breakdown and removal of nitrobenzene, a toxic compound, from the environment .
Pharmacokinetics
Nitrobenzene is known to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its reduction to aniline. This process detoxifies nitrobenzene, reducing its harmful effects on biological systems . The metabolites of nitrobenzene, including aniline, can also have various toxicological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can enhance the degradation of nitrobenzene, thereby influencing its action . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the stability and efficacy of this compound .
准备方法
Synthetic Routes and Reaction Conditions
Nitrobenzene-15N can be synthesized by nitrating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid. The process involves heating benzene with the nitrating mixture at around 60°C. The reaction replaces a hydrogen atom in the benzene ring with a nitro group, resulting in this compound. The reaction can be represented as follows:
C6H6+HNO3→C6H5NO2+H2O
Industrial Production Methods
In industrial settings, this compound is produced similarly by nitrating benzene. The process involves using large-scale reactors where benzene is mixed with nitric acid and sulfuric acid under controlled conditions. The reaction mixture is then separated, and the this compound is purified through distillation and other purification techniques.
化学反应分析
Types of Reactions
Nitrobenzene-15N undergoes various chemical reactions, including reduction, substitution, and oxidation.
Reduction: this compound can be reduced to aniline using reducing agents such as zinc and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group in this compound is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can undergo substitution reactions at the meta position.
Oxidation: this compound can be oxidized to form compounds such as nitrophenol.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid, catalytic hydrogenation with nickel or platinum.
Substitution: Electrophilic reagents under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Aniline
Substitution: Meta-substituted nitrobenzene derivatives
Oxidation: Nitrophenol
科学研究应用
Nitrobenzene-15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of other nitrogen-containing compounds and as a precursor in the production of aniline.
相似化合物的比较
Nitrobenzene-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
Nitrobenzene: The non-isotopically labeled version of this compound.
1,3,5-Trinitrobenzene: A compound with three nitro groups, used in explosives and other applications.
Aniline: The reduced form of nitrobenzene, used in the production of dyes and other chemicals.
This compound stands out due to its application in isotopic labeling studies, which provides valuable insights into molecular interactions and pathways.
属性
IUPAC Name |
[oxido(oxo)(15N)(15N)azaniumyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480611 | |
| Record name | Nitrobenzene-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-79-6 | |
| Record name | Nitrobenzene-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3681-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Nitrobenzene-15N synthesized, and what makes its spectroscopic characteristics important?
A1: this compound serves as a valuable tool in spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The inclusion of the stable isotope 15N allows researchers to specifically probe the nitrogen atom within the molecule, providing insights into its electronic environment and interactions with neighboring atoms. This is particularly relevant in studies investigating substituent effects on one-bond 15N-13C couplings [].
Q2: How does steric hindrance impact the 15N-13C coupling constants in this compound compared to N,N-dimethylaniline-15N?
A2: Research indicates that steric hindrance plays a significant role in influencing 15N-13C coupling constants []. In this compound, steric inhibition of conjugation has minimal impact on the coupling constant. Conversely, in N,N-dimethylaniline-15N derivatives, the presence of bulky methyl groups attached to the nitrogen atom leads to steric hindrance, significantly reducing the nitrogen lone-pair delocalization. This reduction in delocalization directly impacts the 15N-13C coupling constant, resulting in a measurable decrease in its value [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


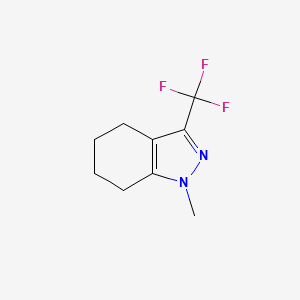
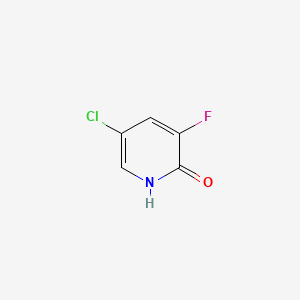
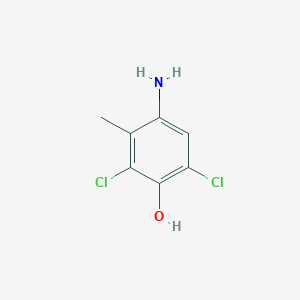

![8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1365288.png)
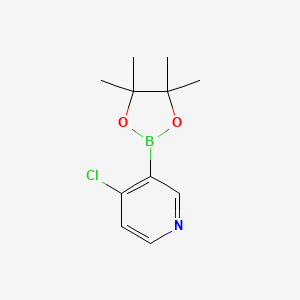
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)

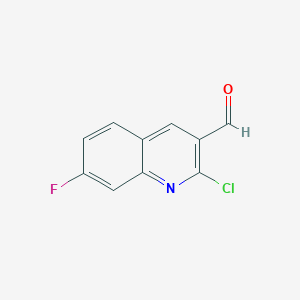
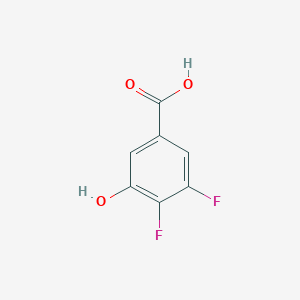
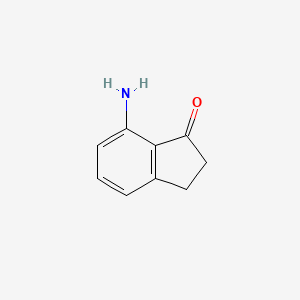
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365310.png)
